molecular formula C12H16N4O B12225164 N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide

N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide

Cat. No.: B12225164
M. Wt: 232.28 g/mol
InChI Key: ASPZQRCYTPTHMZ-UHFFFAOYSA-N
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Description

N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazine ring, an azetidine ring, and a cyclobutanecarboxamide group. Its distinct molecular architecture makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions. For instance, a [2+2] cycloaddition reaction can be employed to synthesize azetidinones from Schiff bases . The pyrazine ring can be introduced through nucleophilic substitution reactions involving pyrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as microwave irradiation and the use of catalysts like molecular iodine can enhance the efficiency of the synthesis . Additionally, large-scale production would require stringent control of reaction parameters and purification processes to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide stands out due to its cyclobutanecarboxamide group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)cyclobutanecarboxamide

InChI

InChI=1S/C12H16N4O/c17-12(9-2-1-3-9)15-10-7-16(8-10)11-6-13-4-5-14-11/h4-6,9-10H,1-3,7-8H2,(H,15,17)

InChI Key

ASPZQRCYTPTHMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2CN(C2)C3=NC=CN=C3

Origin of Product

United States

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